N-(3-cyanothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring substituted with a cyano group and a piperazine ring substituted with a propyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the thiophene ring: Starting with a thiophene precursor, a cyano group can be introduced via a nucleophilic substitution reaction.
Formation of the piperazine ring: The piperazine ring can be synthesized separately and then functionalized with a propyl group.
Coupling reaction: The thiophene and piperazine intermediates can be coupled using an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure with a methyl group instead of a propyl group.
N-(3-cyanothiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of N-(3-cyanothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H20N4OS |
---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H20N4OS/c1-2-4-17-5-7-18(8-6-17)11-13(19)16-14-12(10-15)3-9-20-14/h3,9H,2,4-8,11H2,1H3,(H,16,19) |
InChI Key |
ZEDPERJKOYKOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=CS2)C#N |
Origin of Product |
United States |
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